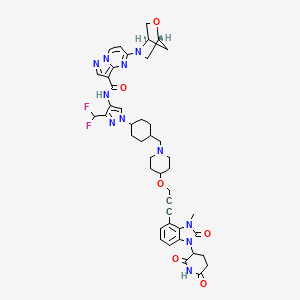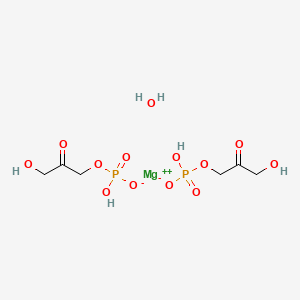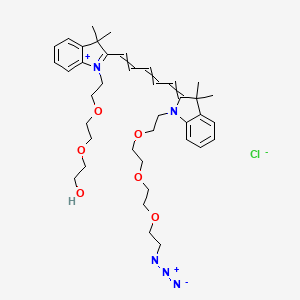
1,2-o-(2,2,2-trichloroethylidene)-|A-d-glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose is a derivative of D-glucofuranose, a type of sugar molecule. This compound is known for its unique structural properties, which make it valuable in various chemical reactions and applications. It is often used in synthetic organic chemistry due to its ability to form stable intermediates and its reactivity in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose typically involves the reaction of D-glucofuranose with trichloroacetaldehyde under acidic conditions. This reaction forms a cyclic acetal, which is the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalytic amount of an acid like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose involves its ability to form stable intermediates in chemical reactions. The trichloroethylidene group provides steric hindrance and electronic effects that influence the reactivity of the molecule. This makes it a valuable compound in reactions requiring selective activation or protection of functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-O-(2,2,2-Trichloroethylidene)-β-D-glucofuranose
- 1,2-O-(2,2,2-Trichloroethylidene)-α-D-mannofuranose
- 1,2-O-(2,2,2-Trichloroethylidene)-β-D-mannofuranose
Uniqueness
1,2-O-(2,2,2-Trichloroethylidene)-α-D-glucofuranose is unique due to its specific stereochemistry and the stability provided by the trichloroethylidene group. This stability makes it particularly useful in reactions where other similar compounds might not perform as well .
Propriétés
Numéro CAS |
14798-36-8 |
|---|---|
Formule moléculaire |
C8H11Cl3O6 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7?/m1/s1 |
Clé InChI |
OJYGBLRPYBAHRT-ZMKYHYQQSA-N |
SMILES isomérique |
C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
SMILES canonique |
C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O |
Description physique |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[6-(2-hexyldecanoyloxy)hexyl-(5-hydroxypentyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11931301.png)


![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)




![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)

![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)
![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)
